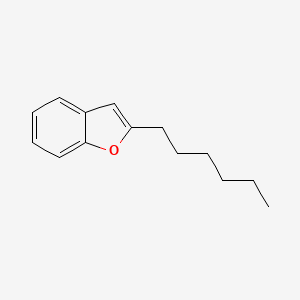
Diethyl(hexyl)oxo-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(hexyl)oxo-lambda~5~-phosphane is a chemical compound belonging to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(hexyl)oxo-lambda~5~-phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(hexyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products have diverse applications in catalysis, material science, and pharmaceuticals .
Applications De Recherche Scientifique
Diethyl(hexyl)oxo-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment and drug delivery systems.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials
Mécanisme D'action
The mechanism of action of diethyl(hexyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and proteins. The compound can form coordination complexes with metal ions, influencing catalytic activity and biochemical pathways. Its unique structure allows it to modulate various molecular processes, making it a valuable tool in both research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diethyl(hexyl)oxo-lambda~5~-phosphane include:
- Diethyl(octadecyl)oxo-lambda~5~-phosphane
- Diethyl(hexyl)phosphine oxide
- Diethyl(hexyl)phosphonate
Uniqueness
This compound stands out due to its specific structural features and reactivity. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions makes it unique among organophosphorus compounds. Additionally, its applications in various scientific fields highlight its versatility and importance .
Propriétés
Numéro CAS |
28520-48-1 |
|---|---|
Formule moléculaire |
C10H23OP |
Poids moléculaire |
190.26 g/mol |
Nom IUPAC |
1-diethylphosphorylhexane |
InChI |
InChI=1S/C10H23OP/c1-4-7-8-9-10-12(11,5-2)6-3/h4-10H2,1-3H3 |
Clé InChI |
YBJLCBLILFFHCG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCP(=O)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl(6-oxo-6,11-dihydro-5h-dibenzo[b,e]azepin-11-yl)propanedioate](/img/structure/B14682228.png)

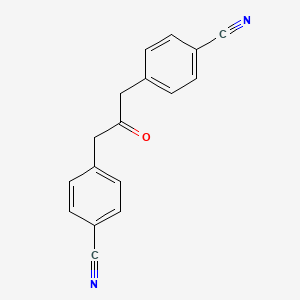
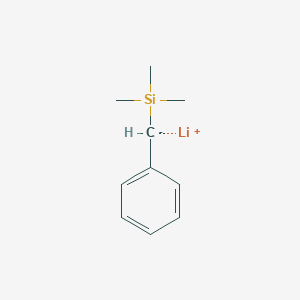

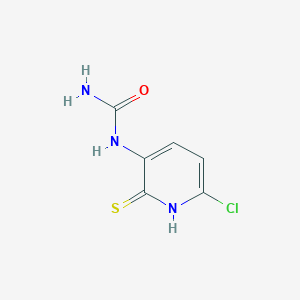
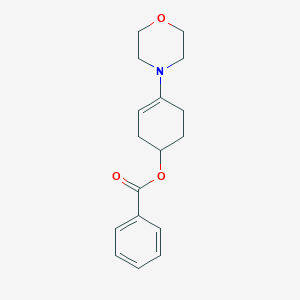
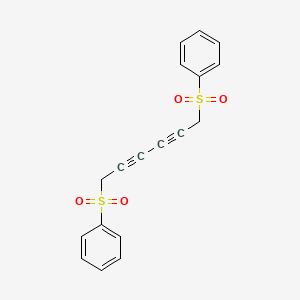

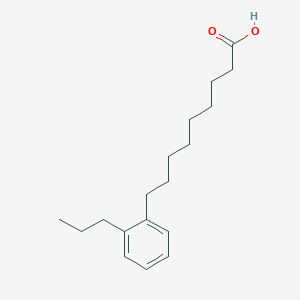

![2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14682326.png)
![Spiro[5.5]undecane-1,9-dione](/img/structure/B14682327.png)
